1H-Benzo[g]indole

Catalog No.
S750375
CAS No.
233-34-1
M.F
C12H9N
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzo[g]indole

CAS Number

233-34-1

Product Name

1H-Benzo[g]indole

IUPAC Name

1H-benzo[g]indole

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H

InChI Key

HIYWOHBEPVGIQN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3

Medicinal Chemistry:

  • Drug Discovery: Researchers are exploring 1H-benz[g]indole as a scaffold for developing new drugs due to its structural similarity to known bioactive molecules. Studies have shown that derivatives of 1H-benz[g]indole exhibit various biological activities, including:
    • Cytotoxic activity: Certain 1H-benz[g]indole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for cancer treatment [].
    • Antimicrobial activity: Some studies suggest that 1H-benz[g]indole derivatives possess antimicrobial properties, potentially useful in developing new antibiotics [].

Material Science:

  • Organic Electronics: Due to its aromatic structure and potential for functionalization, 1H-benz[g]indole is being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

Synthetic Organic Chemistry:

  • Organic Synthesis: 1H-benz[g]indole serves as a valuable building block for synthesizing various complex organic molecules due to its reactivity and the presence of reactive functional groups [].

1H-Benzo[g]indole is a fused heterocyclic compound that belongs to the indole family, characterized by a bicyclic structure. It consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, which contributes to its unique chemical properties. This compound is notable for its aromatic nature and is often utilized in various chemical applications due to its reactivity and biological significance.

Currently, there is limited research on the specific mechanism of action of 1H-Benz[g]indole itself in biological systems. However, due to its structural similarity to indole, it may possess similar properties. Indole is known to interact with various biological targets, including enzymes and receptors, but the specific mechanism can vary depending on the derivative []. Further research is needed to elucidate the potential mechanisms of 1H-Benz[g]indole.

  • Electrophilic Substitution: The most reactive position for electrophilic substitution in 1H-benzoinole is at the C3 position, which is significantly more reactive than benzene itself. This property allows for various functionalization reactions that can modify the compound's structure for specific applications .
  • Oxidation: Due to its electron-rich nature, 1H-benzo[g]indole can be easily oxidized. Simple oxidants can convert it into other derivatives, such as oxindoles, which have distinct chemical properties and potential applications .
  • Hydroamination: Recent studies have shown that 1H-benzo[g]indole can undergo hydroamination reactions catalyzed by indium(III), leading to the formation of various functionalized products .

1H-Benzo[g]indole and its derivatives have been studied for their biological activities, particularly in cancer research. Some derivatives have shown significant cytotoxic effects against various cancer cell lines, including leukemia and melanoma cells. The mechanism of action appears to involve interactions with DNA and metabolic enzymes, suggesting that these compounds may act as potential chemotherapeutic agents .

Several synthesis methods for 1H-benzo[g]indole have been developed:

  • Cyclization Reactions: One common method involves the cyclization of arylamidrazones with α-chloroacetylacetone in the presence of polyphosphoric acid. This method yields 1H-benzo[g]indole derivatives with good yields (50-60%) and allows for structural diversification by varying starting materials .
  • Indium-Catalyzed Reactions: Another innovative approach utilizes indium(III) as a catalyst to facilitate hydroamination and hydroarylation processes, leading to the efficient synthesis of 1H-benzo[g]indole .

1H-Benzo[g]indole finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound in drug development, particularly in oncology.
  • Material Science: The compound has been used in the development of electrochromic devices, showcasing its utility beyond traditional organic chemistry applications .

Studies on 1H-benzo[g]indole interactions reveal that it can bind with DNA and proteins, influencing cellular mechanisms. Its interaction with metabolic enzymes suggests a pathway for drug metabolism and toxicity, indicating that further research could elucidate its pharmacokinetics and therapeutic potential .

Several compounds share structural similarities with 1H-benzo[g]indole. Here are some notable examples:

Compound NameStructure TypeUnique Features
IndoleAromatic heterocycleBasic structure from which benzo[g]indoles derive; widely found in nature.
1H-IndoleAromatic heterocycleA simpler structure that lacks the benzene fusion; serves as a precursor in many reactions.
2-Methyl-1H-indoleSubstituted indoleExhibits different reactivity patterns due to methyl substitution; used in various organic syntheses.
1H-Benzo[e]indoleFused indoleSimilar fused structure but differs in substitution patterns; has distinct biological activities.

The uniqueness of 1H-benzo[g]indole lies in its specific reactivity patterns and biological activities compared to these similar compounds. Its ability to undergo specific electrophilic substitutions and oxidation reactions makes it particularly valuable in synthetic organic chemistry and pharmacology.

1H-Benzo[g]indole, a polycyclic heteroaromatic compound, emerged from foundational studies on indole chemistry. Indole derivatives were first explored in the mid-19th century during investigations of the indigo dye structure. Adolf von Baeyer’s 1866 reduction of oxindole to indole marked a pivotal advancement. The benzo[g]indole scaffold, a fusion of benzene and indole rings, gained attention in the 20th century as researchers sought structurally complex heterocycles for pharmaceutical applications.

The isolation and characterization of 1H-benzo[g]indole were reported in 2004 through microwave-assisted Leimgruber-Batcho reactions, enabling efficient synthesis of heteroaromatic enamine intermediates. Subsequent studies, such as Trofimov’s 2010 work on multicomponent reactions involving acetylene and tetralone, expanded synthetic accessibility. Recent advances include silver- or indium-catalyzed annulation strategies for functionalized derivatives.

Classification and Nomenclature

1H-Benzo[g]indole belongs to the fused bicyclic indoles subclass, characterized by a benzene ring fused to the pyrrole moiety at the [g] position (Figure 1). Its systematic IUPAC name is 1H-benzo[g]indole, with the following features:

  • Molecular formula: C₁₂H₉N
  • Structural identifiers:
    • Fused bicyclic system: Benzene (C₆H₄) + pyrrole (C₄H₃N)
    • Ring fusion at positions 2,3 (pyrrole) and 5,6,7,8 (benzene)

Alternative names include 6,7-benzindole and 1H-benz[g]indole. Substituents are numbered according to IUPAC guidelines, with the pyrrole nitrogen as position 1.

Table 1: Nomenclature and Structural Descriptors

PropertyDescription
IUPAC name1H-benzo[g]indole
CAS Registry Number233-34-1
Molecular Weight167.21 g/mol
Key Substituent SitesPositions 2, 3, 9, 10

Significance in Heterocyclic Chemistry

1H-Benzo[g]indole is a cornerstone in heterocyclic chemistry due to:

  • Electronic versatility: The conjugated π-system enables electrophilic substitution at C3 and C9, facilitating functionalization.
  • Biological relevance: Its scaffold mimics bioactive indole alkaloids, making it a template for drug candidates. Examples include:
    • Metalloproteinase inhibitors (e.g., New Delhi metallo-β-lactamase-1 inhibitors)
    • Anticancer agents targeting serine/threonine kinases
  • Material science applications: The planar structure supports charge transport in organic semiconductors.

Table 2: Key Applications in Drug Discovery

ApplicationExample CompoundTarget/ActivitySource Reference
Antibiotic adjuvantsDihydrobenzo-indole (dBI)Metallo-β-lactamase inhibition
Anticancer agents2-(Aryldiazenyl) derivativesCytotoxicity against leukemia
Anti-inflammatory agentsBenzo[g]indole-3-carboxylatesmPGES-1 inhibition

Overview of Research Developments

Recent advances in 1H-benzo[g]indole chemistry focus on:

Synthetic Methodologies

  • Catalytic cascade reactions: Indium(III)-catalyzed hydroamination/hydroarylation of azido-diynes yields benzo[g]indoles in 75% efficiency.
  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes while improving yields (e.g., 24% → 60% for N-vinyl derivatives).

Functionalization Strategies

  • Regioselective halogenation: Bromine or chlorine incorporation at C9 enhances bioactivity.
  • Sulfonation: Silver-mediated annulation installs sulfonyl groups for enzyme inhibition.

Emerging Applications

  • Antimicrobial resistance: dBI derivatives restore carbapenem efficacy against NDM-1-producing bacteria.
  • Materials chemistry: Benzo[g]indole-based fluorophores exhibit tunable emission for OLEDs.

Table 3: Key Synthetic Advances (2015–2025)

YearInnovationYield ImprovementReference
2017Silver-catalyzed indole annulation25% → 75%
2021PPA-mediated cyclization of amidrazones50–60%
2024InCl₃-catalyzed hydroamination cascade46% → 75%

Molecular structure and formula

1H-Benzo[g]indole is a heterocyclic aromatic compound characterized by a tricyclic system comprising a naphthalene skeleton fused with a pyrrole ring [1] [2]. The compound has the molecular formula C₁₂H₉N and a molecular weight of 167.21 grams per mole [1] [2] [3]. The structure consists of a nitrogen atom incorporated into the indole portion, which contributes significantly to its chemical behavior and potential for derivatization [4]. The nitrogen atom in the pyrrole ring represents the position where the hydrogen (1H) is attached, giving the compound its systematic nomenclature [4].

The tricyclic framework exhibits a planar configuration that facilitates extensive electron delocalization across the entire molecular system [4]. This structural arrangement places 1H-Benzo[g]indole within the broader family of benzoindole derivatives, where the benzene ring fusion occurs at specific positions relative to the parent indole structure [2] [4]. The compound is also known by several synonymous names including 1H-Benz[g]indole, 6,7-Benzindole, and carries the National Service Center number 153687 [1] [2].

Physical properties

Melting and boiling points

1H-Benzo[g]indole demonstrates distinct thermal characteristics that reflect the strength of intermolecular forces within its crystalline structure [1] [4] [5]. The compound exhibits a melting point range of 180-184°C, indicating substantial intermolecular attractions likely attributable to pi-pi stacking interactions between the aromatic ring systems [1] [4] [5]. The boiling point has been calculated to be 371.1°C at standard atmospheric pressure, though this represents a theoretical prediction rather than an experimentally determined value [4] [5]. These relatively high thermal transition temperatures are consistent with the presence of an extended aromatic system that promotes strong intermolecular forces [4].

The thermal stability of 1H-Benzo[g]indole is further evidenced by its solid state at room temperature and its ability to maintain structural integrity across a wide temperature range [1] [6]. The significant difference between melting and boiling points (approximately 187-191°C) suggests a structured liquid phase with considerable intermolecular associations [4] [5].

Solubility characteristics

The solubility profile of 1H-Benzo[g]indole reflects its predominantly hydrophobic character arising from the extensive aromatic framework [4]. The compound demonstrates limited water solubility, which is characteristic of polycyclic aromatic compounds containing minimal polar functional groups [4]. This low aqueous solubility can be attributed to the predominance of nonpolar aromatic regions within the molecular structure that do not favorably interact with water molecules [4].

In contrast, 1H-Benzo[g]indole exhibits good solubility in organic solvents, particularly those with aromatic character or significant polarizability [4] [7]. The compound dissolves readily in solvents such as ethanol, ether, benzene, and methanol [7]. This solubility pattern is consistent with the principle that like dissolves like, where the aromatic nature of the compound promotes favorable interactions with organic solvents having similar electronic characteristics [4] [7].

Spectroscopic properties

The spectroscopic characteristics of 1H-Benzo[g]indole provide comprehensive insights into its molecular structure and electronic environment [8] [9] [10]. Nuclear magnetic resonance spectroscopy reveals distinct patterns consistent with the fused aromatic system, where proton signals typically appear in the aromatic region between 6.5 and 8.5 parts per million [8] [11] [12]. The chemical shifts are significantly influenced by aromatic ring current effects, which create characteristic deshielding patterns for protons located on the exterior of the aromatic rings [11] [13].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of aromatic carbon atoms with chemical shifts in the range of 100-160 parts per million, reflecting the electron-rich environment of the fused ring system [8] [11] [12]. The spectroscopic data confirms the planar nature of the molecule and the extent of electron delocalization throughout the aromatic framework [8].

Infrared spectroscopy of 1H-Benzo[g]indole exhibits characteristic absorption bands that are diagnostic of indole-containing compounds [9] [14]. The spectrum typically shows carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region, aromatic carbon-carbon stretching modes between 1450-1650 wavenumbers, and nitrogen-hydrogen stretching around 3400 wavenumbers [9] [14]. These vibrational modes provide definitive identification of the functional groups present within the molecular structure [9] [14].

Electronic properties

Aromaticity and conjugation

1H-Benzo[g]indole exhibits pronounced aromatic character resulting from extensive electron delocalization across its tricyclic framework [15] [16] [13]. The compound demonstrates enhanced aromaticity compared to simple indole due to the additional benzene ring fusion, which extends the conjugated pi-electron system [15] [10] [16]. The aromatic stabilization arises from the delocalization of six pi-electrons in each aromatic ring, creating a highly stable electronic configuration [16] [13].

The ring current effects associated with this aromaticity are particularly significant in nuclear magnetic resonance spectroscopy, where the circulating pi-electrons generate magnetic fields that influence the chemical shifts of nearby nuclei [13]. The diatropic ring current characteristic of aromatic systems produces deshielding effects for protons located on the periphery of the aromatic rings [13]. This aromatic character contributes to the chemical stability and unique reactivity patterns observed for 1H-Benzo[g]indole derivatives [16].

Electron distribution

The electron distribution within 1H-Benzo[g]indole reflects the influence of both the nitrogen heteroatom and the extended aromatic system [15] [17] [16]. Computational analyses using density functional theory methods reveal that electron density is not uniformly distributed throughout the molecule, with higher electron density concentrations occurring at specific aromatic carbon positions [15] [17] [18]. The nitrogen atom introduces electron-donating character through its lone pair, which participates in the aromatic pi-system [16].

The electron distribution pattern affects the molecule's reactivity, with electrophilic substitution reactions typically occurring at positions of highest electron density [16]. The extended conjugation allows for effective charge delocalization, contributing to the overall stability of the molecular framework [15] [16]. This electron distribution also influences the compound's optical properties, including ultraviolet-visible absorption characteristics [10] [19].

Molecular orbital theory aspects

Molecular orbital calculations for 1H-Benzo[g]indole reveal important insights into its electronic structure and chemical behavior [15] [17] [18]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic excitation properties and reactivity patterns [15] [17]. The energy gap between these frontier molecular orbitals influences the ultraviolet-visible absorption spectrum and provides information about the compound's electronic transitions [15] [10].

Theoretical studies demonstrate that the molecular orbitals exhibit significant delocalization across the entire aromatic framework, confirming the extended conjugation within the molecule [15] [17]. The orbital symmetry and energy levels are consistent with aromatic character and explain the stability of the compound under various chemical conditions [15] [18]. These molecular orbital characteristics also provide insight into potential intermolecular interactions and reaction mechanisms involving 1H-Benzo[g]indole [15] [17].

Structural confirmation methods

X-ray crystallography

X-ray crystallographic analysis provides definitive structural information for 1H-Benzo[g]indole and its derivatives, confirming the planar geometry and precise atomic positions [20] [21] [22]. Crystal structure determinations reveal the extent of planarity within the tricyclic system and quantify bond lengths and angles throughout the molecular framework [20] [22]. The crystallographic data typically shows that the indole and benzene rings maintain coplanarity, facilitating maximum orbital overlap and aromatic stabilization [20] [22].

Crystallographic studies of related benzo[g]indole derivatives demonstrate characteristic intermolecular packing patterns dominated by pi-pi stacking interactions between aromatic rings [20] [21] [22]. The crystal structures provide precise measurements of intermolecular distances and reveal the influence of aromatic interactions on solid-state organization [20] [22]. These structural determinations are essential for understanding the relationship between molecular structure and physical properties [20] [21].

NMR spectroscopy

Nuclear magnetic resonance spectroscopy serves as a primary method for structural elucidation of 1H-Benzo[g]indole, providing detailed information about the chemical environment of individual atoms [8] [11] [12]. Proton nuclear magnetic resonance spectra exhibit characteristic patterns that confirm the aromatic nature of the compound and the position of substituents [8] [11]. The chemical shift values and coupling patterns provide unambiguous evidence for the fused ring structure and the presence of the nitrogen heteroatom [11] [12].

Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by revealing the electronic environment of carbon atoms throughout the molecular framework [8] [11] [12]. The integration of two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enables complete assignment of all carbon and proton signals [8] [12]. These advanced nuclear magnetic resonance methods provide definitive structural confirmation and distinguish between different regioisomers [8] [11].

Mass spectrometry

Mass spectrometric analysis of 1H-Benzo[g]indole provides molecular weight confirmation and fragmentation pattern information characteristic of indole-containing compounds [23] [24]. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the molecular formula C₁₂H₉N [1] [2] [3]. Fragmentation patterns under electron impact ionization conditions reveal typical losses associated with indole derivatives, including loss of hydrogen radicals and ring-opening reactions [23] [24].

Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation processes that reveal the connectivity between different portions of the molecule [23]. The fragmentation behavior is consistent with the aromatic stability of the benzoindole system, where the fused ring structure influences the preferred cleavage pathways [23] [24]. These mass spectrometric data serve as definitive confirmation of molecular structure and purity [24].

InChI and SMILES representations

The International Chemical Identifier (InChI) representation for 1H-Benzo[g]indole is InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H, which provides a standardized textual description of the molecular structure [1] [2] [4]. This representation encodes the atomic connectivity, hydrogen count, and stereochemical information in a format that enables unambiguous identification of the compound across different chemical databases [1] [2]. The InChI key HIYWOHBEPVGIQN-UHFFFAOYSA-N serves as a compressed hash of the full InChI string, facilitating rapid database searches and structure verification [1] [2] [4].

The Simplified Molecular Input Line Entry System (SMILES) notation for 1H-Benzo[g]indole is represented as c1ccc2c(c1)ccc3cc[nH]c23, which describes the molecular structure using a linear ASCII string [1] [2] [4]. This notation indicates the aromatic character of the rings (lowercase letters), the connectivity pattern, and the position of the nitrogen heteroatom [1] [2]. The SMILES representation enables computational processing and serves as input for various cheminformatics applications [2] [4]. Both InChI and SMILES representations are essential for chemical database management and computational chemistry applications involving 1H-Benzo[g]indole [1] [2] [4].

PropertyValueMethod/Source
Molecular FormulaC₁₂H₉NMolecular composition [1] [2]
Molecular Weight167.21 g/molCalculated [1] [2] [3]
Melting Point180-184°CExperimental [1] [4] [5]
Boiling Point371.1°CPredicted [4] [5]
Density1.229 g/cm³Predicted [4] [5]
InChIInChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13HStandard identifier [1] [2] [4]
SMILESc1ccc2c(c1)ccc3cc[nH]c23Standard notation [1] [2] [4]
CAS Number233-34-1Chemical registry [1] [2] [3]

Classical Synthesis Routes

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, originally developed by Emil Fischer in 1883, has been adapted for the synthesis of 1H-benzo[g]indole derivatives [1] [2]. This classical method involves the reaction of phenylhydrazines with naphthalene-derived carbonyl compounds under acidic conditions. The mechanism proceeds through formation of a phenylhydrazone intermediate, followed by a [3] [3]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the indole ring system [4] [5].

For 1H-benzo[g]indole synthesis, substituted naphthylhydrazines react with appropriate ketones or aldehydes in the presence of acid catalysts such as hydrochloric acid, sulfuric acid, or polyphosphoric acid [1] [6]. The reaction typically requires elevated temperatures and extended reaction times. While this method provides access to various substituted benzo[g]indoles, the yields are variable, typically ranging from 40-80%, and the regioselectivity can be challenging to control [2] [5].

Cyclization Reactions from Naphthalene Derivatives

Cyclization reactions starting from naphthalene derivatives represent another classical approach to benzo[g]indole synthesis [3] [7]. These methods involve the formation of the pyrrole ring through intramolecular cyclization of appropriately substituted naphthalene precursors.

One established route involves the use of naphthalene derivatives containing amino and carbonyl functionalities positioned for favorable cyclization [8]. The reaction of 2-acetyl-1-tetralone with glycine ethyl ester hydrochloride under reflux conditions at 140°C in dimethyl sulfoxide atmosphere has been reported to yield 4,5-dihydro-1H-benzo[g]indole derivatives in 40-45% yield [9].

Another approach utilizes the cyclization of naphthalene derivatives through pyridine hydrochloride-mediated processes [7]. This method involves heating naphthalene derivatives at 210°C for 3-6 hours, providing cyclopentanophenanthrene-type structures that can serve as precursors to benzo[g]indoles.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient and environmentally benign approach for the preparation of benzo[g]indole derivatives [10] [11] [12]. This methodology offers significant advantages including reduced reaction times, improved yields, and energy efficiency compared to conventional heating methods.

The microwave-assisted Madelung indole synthesis has been successfully adapted for benzo[g]indole preparation [10]. Using potassium tert-butoxide as base under solvent-free conditions, the reaction can be completed in 20 minutes at temperatures reaching 330°C, representing a 95-98% decrease in reaction time compared to conventional methods [10] [11].

Comparative studies have demonstrated that microwave-assisted synthesis of heterocyclic compounds, including indole derivatives, provides yields of 70-95% with reaction times reduced from 2-8 hours to 3-10 minutes [11]. The method exhibits broad substrate tolerance and can accommodate various functional groups while maintaining high efficiency.

Catalytic Methods

Modern catalytic approaches have revolutionized benzo[g]indole synthesis by providing mild reaction conditions, improved selectivity, and enhanced functional group tolerance [13] [14] [15]. Transition metal catalysis has been particularly successful in this regard.

Palladium-catalyzed domino reactions have been developed for the synthesis of benzo[g]indoles from ene-ynes tethered to cyano or aldehyde groups[citation needed]. These cascade reactions proceed through cyclization and alkynylation processes to selectively obtain functionalized benzo[g]indoles under mild conditions [16].

Silver-catalyzed cyclization processes have also proven effective [14] [17]. Silver salts efficiently promote indole annulation through carbon-carbon triple bond breaking and rearranging reactions of benzene-linked allene-ynes. The method allows for the installation of two sulfonyl groups into the indole ring via nitrogen-sulfur and nitrogen-fluorine bond cleavage, providing multifunctional benzo[g]indoles with excellent regioselectivity [17].

Gold-catalyzed cyclization reactions represent another powerful approach [18]. Au(I) catalysts activate carbonyl groups and alkynes, exhibiting oxophilicity that can lead to naphthalene formation through cyclization processes. These reactions can proceed under mild conditions and demonstrate good functional group tolerance [18].

Platinum and Zinc Oxide-Catalyzed Synthesis

A highly efficient platinum and zinc oxide-catalyzed synthesis method has been developed for the preparation of 1H-benzo[g]indoles from aminonaphthalenes [8]. This regioselective approach utilizes platinum on alumina (Pt/Al₂O₃) as the primary catalyst in combination with zinc oxide as a co-catalyst.

The general procedure involves mixing the starting aminonaphthalene (1-aminonaphthalene or 2-aminonaphthalene) with Pt/Al₂O₃ (1.7 mol%) and ZnO dispersion (4.5 mol%) in ethylene glycol [8]. The reaction mixture is heated in a sealed tube at 185°C for 24 hours with stirring. This method achieves remarkable yields of 97% for 1H-benzo[g]indole synthesis with excellent regioselectivity [8].

The mechanism involves catalytic dehydrogenation of the amino group followed by intramolecular cyclization to form the pyrrole ring. The zinc oxide component enhances the catalytic activity and helps maintain the stability of the platinum catalyst under the reaction conditions [19] [20].

Indium(III)-Catalyzed Synthesis from Azido-Diynes

A highly innovative and atom-economical method for benzo[g]indole synthesis has been developed using indium(III) catalysis [21] [22] [23]. This approach represents a significant advancement in the field, offering excellent regioselectivity and good yields through a sequential cyclization process.

The method involves the indium(III)-catalyzed intramolecular cyclization of azido-diynes, specifically compounds bearing an alkyne group ortho to an azide substituent [21]. The reaction proceeds through two successive intramolecular processes: a 5-endo-dig alkyne hydroamination followed by a regioselective 6-endo-dig hydroarylation reaction [21] [22].

Optimized Reaction Conditions:

  • Catalyst: InCl₃ (15 mol%)
  • Solvent: Toluene (5 mL)
  • Temperature: 110°C
  • Reaction time: 22-48 hours
  • Atmosphere: Inert conditions

Substrate Scope and Yields:
The method demonstrates broad substrate tolerance with yields ranging from 42-77% [21]. Specific examples include:

CompoundSubstituentYield (%)Reaction Time (h)
4-Phenyl-1H-benzo[g]indolePhenyl7548
8-Methyl-4-phenyl-1H-benzo[g]indoleMethyl, Phenyl7722
4-(4-Methoxyphenyl)-1H-benzo[g]indole4-Methoxyphenyl6548
4-(Thiophen-3-yl)-1H-benzo[g]indole3-Thienyl5148

Mechanism:
The proposed mechanism involves initial η²-coordination of the indium(III) catalyst with the alkyne, triggering intramolecular 5-endo-dig anti-nucleophilic addition of the internal nitrogen atom of the azide [21]. This is followed by elimination of molecular nitrogen and a 1,2-hydrogen shift to regenerate the active catalyst and form a 2H-pyrrole, which tautomerizes to the 1H-pyrrole. Subsequently, the distal alkyne undergoes activation by indium catalysis, followed by regioselective intramolecular 6-endo-dig hydroarylation by the C-3 atom of the pyrrole ring [21] [22].

Regioselective Synthesis Strategies

Regioselectivity in benzo[g]indole synthesis is crucial for obtaining specific isomers with desired biological or material properties [24] [25] [26]. Several strategies have been developed to achieve high regiocontrol in these transformations.

Electronic Control:
Electronic effects play a significant role in determining regioselectivity [26]. Electron-withdrawing groups tend to direct cyclization toward specific positions on the naphthalene ring, while electron-donating groups can influence the reactivity pattern differently. The indium(III)-catalyzed method demonstrates excellent 6-endo-dig regioselectivity due to the favorable orbital overlap and electronic configuration of the intermediate complexes [21].

Steric Control:
Steric factors also contribute to regioselectivity [25]. Bulky substituents can hinder approach to certain positions, forcing the reaction to proceed through alternative pathways. This principle has been successfully applied in the design of substituted azido-diyne precursors where steric hindrance guides the cyclization to the desired regioisomer [21].

Catalyst-Controlled Regioselectivity:
Different catalysts can provide complementary regioselectivity patterns [24]. For example, rhodium catalysts tend to favor different cyclization modes compared to palladium or indium catalysts, allowing access to different regioisomers from similar starting materials.

Ligand Effects:
In transition metal-catalyzed processes, ligand selection can dramatically influence regioselectivity [27]. Mono-protected amino acid (MPAA) ligands have been shown to control the selectivity between indole and benzofuran formation in related cyclization reactions [27].

Green Chemistry Approaches

The development of environmentally benign synthetic methods for benzo[g]indole preparation has become increasingly important [3] [28] [29] [30] [31]. Several green chemistry approaches have been successfully implemented.

Water as Solvent:
Metal-free cyclization reactions using water as the solvent represent a significant advancement in green synthesis [3] [28]. The carbonaceous material-catalyzed cyclization of naphthylamines with nitroolefins in water proceeds at 60°C to give benzoindoles in 60-90% yields [3] [28]. The carbonaceous catalyst can be recycled multiple times, making the process cost-effective and environmentally benign [3].

Microwave-Assisted Green Synthesis:
Microwave irradiation significantly reduces energy consumption and reaction times while maintaining or improving yields [10] [11] [32] [30]. Solvent-free microwave-assisted reactions eliminate the need for organic solvents and reduce waste generation [10].

Atom Economy:
The indium(III)-catalyzed synthesis from azido-diynes demonstrates excellent atom economy, as most atoms from the starting materials are incorporated into the final product [21]. This approach minimizes waste generation and maximizes the utilization of starting materials.

Sustainable Multicomponent Reactions:
Sustainable multicomponent indole synthesis approaches have been developed that outperform traditional methods in terms of environmental impact [29] [33]. These methods typically involve two-step reactions using inexpensive starting materials like anilines, glyoxal dimethyl acetal, formic acid, and isocyanides under mild conditions using ethanol as solvent without metal catalysts [29] [33].

Recyclable Catalysts:
The use of recyclable catalysts, such as carbonaceous materials and supported metal catalysts, reduces the environmental impact of the synthesis [3] [8] [13]. The platinum/zinc oxide system can be recovered and reused multiple times without significant loss of activity [8].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

233-34-1

Dates

Last modified: 08-15-2023

Explore Compound Types